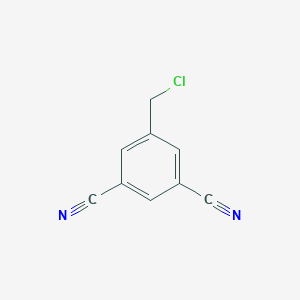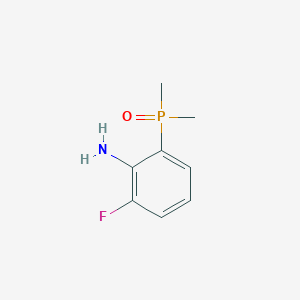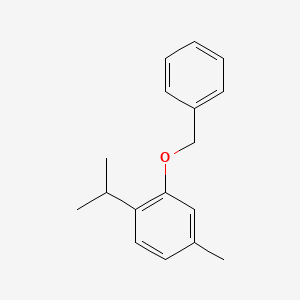
Ether, benzyl thymyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ether, benzyl thymyl, is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups Benzyl thymyl ether is derived from thymol, a phenolic monoterpenoid obtained from thyme oil, and benzyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including benzyl thymyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For benzyl thymyl ether, thymol is reacted with benzyl chloride in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired ether .
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes. For benzyl thymyl ether, the Williamson ether synthesis remains the preferred method due to its efficiency and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl thymyl ether can undergo various chemical reactions, including:
Oxidation: Ethers are generally resistant to oxidation, but under strong oxidative conditions, they can form peroxides.
Reduction: Ethers are stable under reducing conditions and do not typically undergo reduction.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Substitution: Strong acids like HI or HBr are used for the cleavage of ethers.
Major Products Formed
Oxidation: Formation of peroxides.
Substitution: Formation of alcohols and alkyl halides.
Applications De Recherche Scientifique
Benzyl thymyl ether has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential use in developing new therapeutic agents due to its antimicrobial properties.
Industry: Used in the formulation of perfumes, flavors, and other consumer products due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of benzyl thymyl ether is primarily attributed to its thymol component. Thymol exerts its effects by interacting with cellular membranes, leading to increased permeability and disruption of cellular processes. It also inhibits the synthesis of essential proteins and enzymes in microorganisms, leading to their death . Thymol has been shown to interact with synaptic neural functions and block the action of neuronal sodium channels, contributing to its antimicrobial and therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymol: A phenolic monoterpenoid with similar antimicrobial properties.
Carvacrol: An isomer of thymol with potent antibacterial and antifungal activities.
Eugenol: A phenolic compound with antiseptic and analgesic properties.
Uniqueness
Benzyl thymyl ether is unique due to its combined properties derived from both thymol and benzyl alcohol. This combination enhances its antimicrobial efficacy and makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
69455-01-2 |
|---|---|
Formule moléculaire |
C17H20O |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
4-methyl-2-phenylmethoxy-1-propan-2-ylbenzene |
InChI |
InChI=1S/C17H20O/c1-13(2)16-10-9-14(3)11-17(16)18-12-15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3 |
Clé InChI |
CKYBMTWLNJHOLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


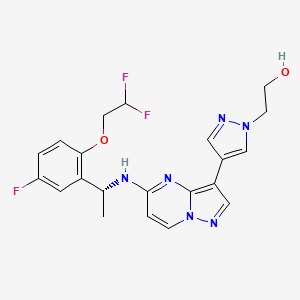
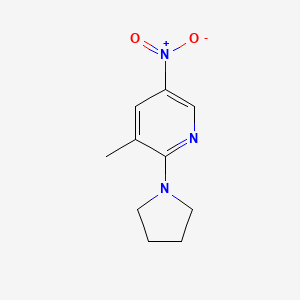
![1-Methyl-1-azaspiro[4.4]nonan-6-OL](/img/structure/B13922556.png)
![tert-butyl (3aS,8bR)-4-amino-8-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13922563.png)
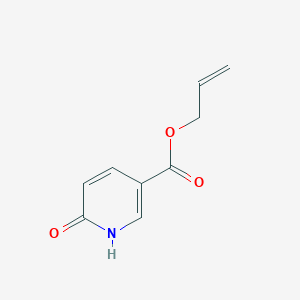


![6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13922594.png)
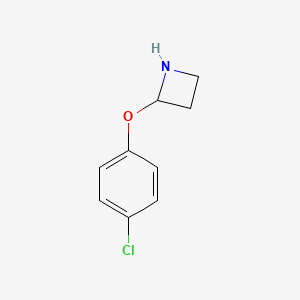

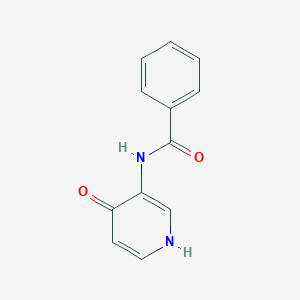
![5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine](/img/structure/B13922614.png)
